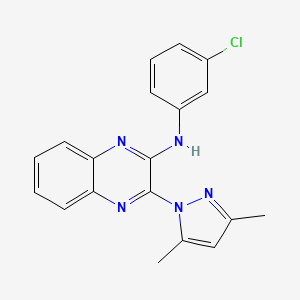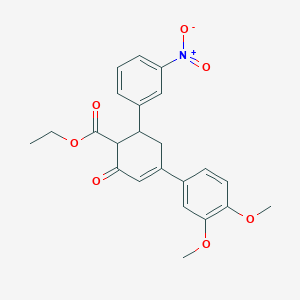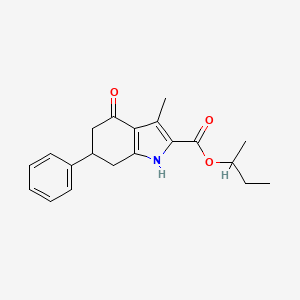![molecular formula C20H17FN4O2 B11429407 (6Z)-6-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-7-imino-2-methyl-6,7-dihydro-5H-[1,2]oxazolo[2,3-a]pyrimidin-5-one](/img/structure/B11429407.png)
(6Z)-6-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-7-imino-2-methyl-6,7-dihydro-5H-[1,2]oxazolo[2,3-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(6Z)-6-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE” is a synthetic organic molecule that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 4-fluoroaniline, 2,5-dimethylpyrrole, and appropriate reagents to form the oxazolo-pyrimidine ring. Common synthetic routes could involve:
Formation of the Pyrrole Derivative: Reacting 4-fluoroaniline with acetylacetone under acidic conditions to form the pyrrole ring.
Formation of the Oxazolo-Pyrimidine Ring: Cyclization reactions involving appropriate reagents such as cyanogen bromide or similar agents.
Final Coupling Reaction: Combining the pyrrole derivative with the oxazolo-pyrimidine intermediate under basic or catalytic conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of the pyrrole ring makes it susceptible to oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could target the imino group, converting it to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological research, the compound might be investigated for its potential as a ligand for various receptors or enzymes, given its structural complexity and functional groups.
Medicine
The compound could be explored for its potential therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial activities, due to the presence of bioactive moieties like the fluorophenyl and pyrrole groups.
Industry
In the industrial sector, the compound might find applications in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The fluorophenyl group could enhance binding affinity, while the pyrrole and oxazolo-pyrimidine rings might contribute to the overall bioactivity by interacting with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- (6Z)-6-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE
- (6Z)-6-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-7-IMINO-2-METHYL-5H,6H,7H-[1,2]OXAZOLO[2,3-A]PYRIMIDIN-5-ONE
Uniqueness
The presence of the fluorophenyl group in the compound makes it unique compared to its chloro- and bromo- counterparts. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions, potentially leading to enhanced biological activity or improved material properties.
Properties
Molecular Formula |
C20H17FN4O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(6Z)-6-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-7-imino-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H17FN4O2/c1-11-8-14(13(3)24(11)16-6-4-15(21)5-7-16)10-17-19(22)25-18(23-20(17)26)9-12(2)27-25/h4-10,22H,1-3H3/b17-10-,22-19? |
InChI Key |
DUUDZJFLZHXQIR-OTHHCBNDSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C\3/C(=N)N4C(=NC3=O)C=C(O4)C |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C3C(=N)N4C(=NC3=O)C=C(O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B11429324.png)

![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11429337.png)
![2-[3-(3,4-dimethoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11429339.png)
![3-(2-ethylphenyl)-8-(3-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11429344.png)

![1-benzyl-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11429359.png)
![8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(3-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11429375.png)
![methyl 3-{[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate](/img/structure/B11429379.png)
![7-[(2,5-dimethylphenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11429389.png)
![7-(2-Ethoxyethyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11429393.png)
![3-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide](/img/structure/B11429394.png)

![1-(4-ethylphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11429400.png)
